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Compound of Interest

Compound Name: 1,1,1,2,2,3,3,3-Octachloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and
conformation of octachloropropane (C3CI8), a fully chlorinated propane derivative. The
information presented herein is compiled from experimental data, primarily gas-phase electron
diffraction, and supported by computational analyses, offering valuable insights for
professionals in research, chemical sciences, and drug development.

Molecular Structure

Octachloropropane, with the structural formula ClsC-CClz-CCls, is a halogenated alkane where
all hydrogen atoms of propane have been substituted by chlorine atoms.[1] This substitution
significantly influences its molecular geometry and conformational preferences due to the large
size and high electronegativity of chlorine atoms.

Structural Parameters

Gas-phase electron diffraction studies have been instrumental in determining the precise
structural parameters of the C3CI8 molecule. The key bond lengths and angles are
summarized in the table below. The molecule predominantly exists in a conformation with Cz
symmetry.
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Parameter Value

Bond Lengths (A)

C-C 1.55 (assumed)
C-ClI (in -CCl5) 1.765 + 0.005
C-ClI (in -CCl2-) 1.78 (assumed)

Bond Angles (°)

LCCC 116.0+1.5

£ CI-C-CI (in -CCl53) 108.5 (assumed)
L CI-C-CI (in -CCl2-) 112.0 (assumed)
L C-C-ClI (in -CCls) 110.5 (assumed)
L C-C-Cl (in -CCl2-) 107.0 (assumed)

Table 1: Experimentally determined structural parameters of octachloropropane from gas
electron diffraction.

Molecular Conformation

The conformational landscape of octachloropropane is dominated by steric hindrance between
the bulky chlorine atoms. The molecule adopts a single stable conformation in the gas phase,
which corresponds to a staggered arrangement of the terminal trichloromethyl (-CCls) groups.

This stable conformer possesses C2> symmetry. The rotational barrier for the internal rotation of
the -CCls groups is significant, indicating a high energy penalty for eclipsed conformations. A
semi-empirical model predicted a rotational barrier of approximately 19 kcal/mol for the rotation
of one -CCls group while the other is held in a staggered position.

Torsional Analysis

The torsional dynamics of the C-C bonds have been investigated, revealing the most probable
values for the two torsional frequencies to be in the range of 45-65 cm~1. These low-frequency
vibrations are characteristic of the internal rotation of the bulky -CClIs groups.
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Experimental Protocols
Gas Electron Diffraction (GED)

The determination of the molecular structure of octachloropropane in the gas phase was

achieved using the gas electron diffraction technique.

Methodology:

Sample Preparation: A purified sample of octachloropropane, with a melting point of 159-160
°C, was used.

Data Acquisition: The sample was vaporized and introduced into the diffraction chamber. An
electron beam was passed through the vapor, and the scattered electrons were detected on
a photographic plate.

Data Analysis: The diffraction intensities were measured and processed to obtain a
molecular scattering curve. This experimental curve was then compared to theoretical curves
calculated for different molecular models.

Structure Refinement: A least-squares refinement process was employed to find the
structural parameters (bond lengths, bond angles, and torsional angles) that best fit the
experimental data. During this process, some parameters were assumed based on known
values from similar molecules to reduce the number of variables.

Spectroscopic Data

While a detailed spectroscopic analysis with peak assignments is not available in the reviewed

literature, the existence of various spectroscopic data has been noted.

13C NMR Spectroscopy: The presence of two distinct carbon environments (-CCls and -
CCl2-) would be expected to give rise to two signals in the 13C NMR spectrum.

Vibrational Spectroscopy (IR and Raman): The vibrational modes of octachloropropane are
expected in the low-frequency region due to the heavy chlorine atoms. The torsional modes,
as calculated, appear between 45-65 cm~1.
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Logical Relationships and Workflows

The following diagrams illustrate the logical flow of determining the molecular structure and
conformation of octachloropropane.
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Diagram 1: Workflow for Gas Electron Diffraction Analysis.
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Diagram 2: Logic of Conformational Preference in C3CI8.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b3344085?utm_src=pdf-body-img
https://www.benchchem.com/product/b3344085?utm_src=pdf-custom-synthesis
https://actachemscand.org/pdf/acta_vol_28a_p0963-0973.pdf
https://www.benchchem.com/product/b3344085#molecular-structure-and-conformation-of-c3cl8
https://www.benchchem.com/product/b3344085#molecular-structure-and-conformation-of-c3cl8
https://www.benchchem.com/product/b3344085#molecular-structure-and-conformation-of-c3cl8
https://www.benchchem.com/product/b3344085#molecular-structure-and-conformation-of-c3cl8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3344085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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